![molecular formula C8H7BrN2OS B1275070 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine CAS No. 383131-09-7](/img/structure/B1275070.png)
4-Bromo-6-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is a chemical compound with the empirical formula C8H7BrN2OS . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is 259.12 . The SMILES string is COc1cc(Br)c2nc(N)sc2c1 and the InChI is 1S/C8H7BrN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11) .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceuticals due to its benzothiazole core, which is known for its biological activity. It serves as a precursor in the development of drugs with potential anti-inflammatory properties .
Chemical Synthesis
In chemical synthesis, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is a valuable building block for constructing more complex molecules. Its bromine atom is particularly reactive, allowing for further functionalization .
Material Science
The benzothiazole ring is a component in materials that exhibit fluorescence. Therefore, this compound may be used in creating new types of fluorescent materials for scientific and industrial applications .
Enzyme Inhibition
Researchers explore the use of benzothiazoles as enzyme inhibitors. This compound could be a candidate for designing inhibitors that target specific enzymes related to diseases .
Agricultural Chemistry
As benzothiazoles can act as plant growth regulators, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine might be investigated for its efficacy in enhancing crop yields or protecting plants from pests .
Imaging Reagents
In medical imaging, benzothiazoles are sometimes used as contrast agents. This compound could be modified to develop new imaging reagents that help in the diagnosis of diseases .
Electroluminescent Devices
Due to its potential luminescent properties, this compound can be applied in the development of electroluminescent devices, which are used in various display technologies .
Vulcanization Accelerators
The benzothiazole structure is known to be used in vulcanization processes. This compound could be researched for its application in the manufacturing of rubber and related materials .
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to play a key role in the design of biologically active compounds . They exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzothiazole derivatives are known to have a wide range of biological activities, suggesting they could have diverse molecular and cellular effects .
properties
IUPAC Name |
4-bromo-6-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHZFLUVMSHNAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287510 |
Source
|
Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383131-09-7 |
Source
|
Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383131-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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